molecular formula C10H9ClO2 B11904360 6-Chloro-3-methylchroman-4-one CAS No. 57646-03-4

6-Chloro-3-methylchroman-4-one

Cat. No.: B11904360
CAS No.: 57646-03-4
M. Wt: 196.63 g/mol
InChI Key: XZYWJEGILOPDJG-UHFFFAOYSA-N
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Description

6-Chloro-3-methylchroman-4-one is a synthetic analog of chroman-4-one, a privileged heterobicyclic scaffold in medicinal chemistry. Chroman-4-one is a fusion of a benzene ring with a dihydropyran ring and serves as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . Although the specific biological activity of this compound requires further investigation, its core structure is of considerable interest due to the wide spectrum of pharmacological activities exhibited by chromanone derivatives. Research on chroman-4-one analogs has shown they possess significant potential in various therapeutic areas, including acting as anticancer agents, tumor necrosis factor-α (TNF-α) inhibitors, and antidiabetic compounds . The chlorine and methyl substituents on the core chromanone structure are typical modifications used in drug discovery to optimize the potency and physicochemical properties of lead molecules. This compound is intended for use in pharmaceutical R&D as a key intermediate for synthesizing and exploring new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57646-03-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3

InChI Key

XZYWJEGILOPDJG-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 3 Methylchroman 4 One and Its Structural Analogs

General Strategies for Chroman-4-one Synthesis

The construction of the chroman-4-one framework is a central theme in heterocyclic chemistry. researchgate.net General strategies often involve the formation of the heterocyclic ring through intramolecular cyclization reactions. Prominent methods include the reaction of phenols with α,β-unsaturated acids or their derivatives, intramolecular Friedel-Crafts-type reactions, and cascade radical cyclizations. researchgate.netresearchgate.netresearchgate.net These approaches provide access to a wide variety of substituted chroman-4-ones, which are valuable intermediates for further chemical transformations. researchgate.net

Multi-step syntheses offer a versatile and controlled approach to constructing complex chroman-4-one derivatives. A common two-step sequence involves an initial Michael addition of a phenol (B47542) to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552), followed by an intramolecular cyclization. researchgate.net For instance, phenols can be reacted with acrylonitrile in the presence of a catalyst like potassium carbonate to yield 3-aryloxypropanenitriles. researchgate.net Subsequent treatment of these intermediates with a combination of trifluoromethanesulfonic acid and trifluoroacetic acid induces an intramolecular Houben-Hoesch reaction, leading to the formation of the desired chroman-4-one ring system in moderate to excellent yields. researchgate.net

Another multi-step approach involves the conversion of pre-formed chroman-4-ones into other derivatives. For example, a chroman-4-one can be brominated at the 3-position, followed by reduction of the carbonyl group to a hydroxyl group, which can then be removed through dehydroxylation or dehydration to yield chromans or chromenes, respectively. acs.orgnih.gov

A highly efficient and widely used one-step procedure for synthesizing 2-substituted and 2,3-disubstituted chroman-4-ones is the base-mediated reaction between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.govnih.gov This reaction proceeds through a base-promoted crossed aldol (B89426) condensation, which is immediately followed by an intramolecular oxa-Michael addition (cyclization) to form the chroman-4-one ring. nih.govgu.se The proposed mechanism involves the deprotonation of the acetophenone (B1666503), which then acts as a nucleophile, attacking the aldehyde. The subsequent cyclization of the resulting intermediate affords the final product. gu.se The choice of base is crucial, with diisopropylamine (B44863) (DIPA) being commonly employed. nih.gov The yields of this reaction can be significantly influenced by the substitution pattern on the starting 2'-hydroxyacetophenone. nih.gov

The integration of microwave irradiation into synthetic protocols for chroman-4-ones has proven to be highly beneficial. nih.gov Microwave-assisted synthesis often leads to a significant reduction in reaction times, increased product yields, and can be more environmentally friendly compared to conventional heating methods. nih.govijcce.ac.ir

In the context of the base-mediated aldol condensation, heating the reaction mixture of a 2'-hydroxyacetophenone, an aldehyde, and a base in ethanol (B145695) to temperatures of 160–170 °C using microwave irradiation for as little as one hour can efficiently produce the desired chroman-4-ones. acs.orgnih.govnih.gov Microwave irradiation has also been successfully applied in biscyclization reactions using polyphosphoric acid (PPA) to synthesize more complex, tricyclic chromanone systems from dicarboxylic acids. ijcce.ac.ir

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYieldConditionsReference
Conventional Heating60 minLowerOil Bath nih.gov
Microwave Irradiation4 min80-95%100 °C nih.gov

The choice of catalysts and solvents plays a pivotal role in the outcome of chroman-4-one synthesis. Different reaction pathways necessitate distinct catalytic systems to achieve optimal efficiency and yield.

For base-mediated aldol condensations, organic bases such as diisopropylamine (DIPA) are frequently used in polar protic solvents like ethanol. nih.gov In other multi-step syntheses, a combination of acids is employed to facilitate intramolecular cyclization. For example, the Houben-Hoesch reaction step for cyclizing 3-aryloxypropanenitriles is effectively carried out using a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA). researchgate.net Polyphosphoric acid (PPA) serves as both a catalyst and a solvent medium for certain intramolecular Friedel-Crafts acylation reactions, particularly under microwave conditions. ijcce.ac.ir

Table 2: Catalysts and Solvents in Chroman-4-one Synthesis

Reaction TypeCatalyst(s)Solvent(s)Reference
Aldol Condensation/Oxa-Michael AdditionDiisopropylamine (DIPA)Ethanol nih.gov
Michael AdditionPotassium Carbonatetert-Butanol researchgate.net
Intramolecular Houben-HoeschTrifluoromethanesulfonic acid, Trifluoroacetic acidN/A (neat) researchgate.net
BiscyclizationPolyphosphoric Acid (PPA)N/A (PPA as medium) ijcce.ac.ir

Targeted Synthetic Routes for 6-Chloro-3-methylchroman-4-one

While specific literature detailing the synthesis of this compound is limited, a highly plausible and targeted synthetic route can be designed based on the well-established base-mediated aldol condensation methodology. nih.govgu.se This approach would utilize commercially available starting materials.

The synthesis would involve the reaction of 5'-chloro-2'-hydroxyacetophenone with propionaldehyde . The reaction would be conducted in the presence of a base, such as diisopropylamine (DIPA), in an ethanol solvent. nih.gov Applying microwave irradiation at elevated temperatures (e.g., 160-170 °C) would likely facilitate the reaction, leading to a rapid formation of the target compound, this compound, via a tandem aldol condensation and intramolecular oxa-Michael addition. acs.orgnih.gov The chloro-substituent at the 5'-position of the acetophenone is an electron-withdrawing group, which generally favors high yields in this type of reaction. nih.gov

Derivatization Strategies for Substituted Chroman-4-ones

Substituted chroman-4-ones are versatile intermediates that can be subjected to various derivatization strategies to generate a library of related compounds. acs.orggu.se These modifications can target the carbonyl group, the heterocyclic ring, or the aromatic ring.

A common strategy involves functionalization at the C-3 position. For instance, chroman-4-ones can undergo bromination at the 3-position using reagents like pyridinium (B92312) tribromide (Py·Br₃). acs.org The resulting 3-bromo-chroman-4-one is a key intermediate for introducing various substituents through nucleophilic substitution reactions. gu.se

The carbonyl group at C-4 is another site for derivatization. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding chroman-4-ol. acs.orgnih.gov This hydroxyl group can then be further modified. For example, dehydroxylation using triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can produce the fully saturated chroman ring. acs.orgnih.gov Alternatively, acid-catalyzed dehydration of the chroman-4-ol using p-toluenesulfonic acid (p-TSA) can lead to the formation of a 2H-chromene. acs.orgnih.gov

Table 3: Derivatization Reactions of Chroman-4-ones

Starting MaterialReagent(s)Product TypeReference
Chroman-4-onePyridinium tribromide (Py·Br₃)3-Bromo-chroman-4-one acs.org
Chroman-4-oneSodium borohydride (NaBH₄)Chroman-4-ol acs.orgnih.gov
Chroman-4-olTriethylsilane, BF₃·Et₂OChroman acs.orgnih.gov
Chroman-4-olp-Toluenesulfonic acid (p-TSA)2H-Chromene acs.orgnih.gov

Regioselective Halogenation (e.g., Chlorination) at the Benzene (B151609) Ring

The introduction of a chlorine atom at the C-6 position of the chromanone core is typically achieved by utilizing a chlorinated precursor rather than by direct halogenation of the pre-formed chromanone ring. This strategy ensures high regioselectivity, preventing the formation of undesired isomers.

A common and effective approach begins with a commercially available chlorinated phenol. The synthesis of the related 6-chloroflavone, for example, starts from 4-chlorophenol (B41353). This precursor undergoes acetylation to form 4-chlorophenyl acetate. Subsequently, a Fries rearrangement is induced, typically using a Lewis acid like aluminum chloride (AlCl₃), which facilitates the migration of the acetyl group to the ortho position of the phenolic hydroxyl group. This key step yields 5'-chloro-2'-hydroxyacetophenone, the essential building block where the chlorine atom is correctly positioned. This intermediate is then used in subsequent reactions to construct the chromanone ring, ensuring the chlorine atom resides at the C-6 position in the final structure. nih.gov This precursor-based strategy is fundamental for controlling the substitution pattern on the benzene portion of the chromanone.

Alkylation and Arylation at Chromanone Ring Positions (e.g., Methylation at C-3)

The installation of an alkyl group, such as methyl, at the C-3 position of the chromanone ring is a critical step for synthesizing the target compound. Modern synthetic chemistry has largely moved towards radical cascade reactions to construct the 3-substituted chromanone scaffold in a controlled manner. researchgate.net

These methods often start with an ortho-alkenyloxyaryl aldehyde, such as a derivative of salicylaldehyde. The reaction is initiated by a radical species which adds to the aldehyde. This is followed by a cascade of events, including an intramolecular cyclization, to form the chromanone ring with the desired substituent at the C-3 position. mdpi.com To synthesize this compound, a methyl radical precursor would be employed in such a cascade reaction with a 5-chloro-2-(propen-2-yloxy)benzaldehyde intermediate.

While direct methylation of a pre-existing 6-chlorochroman-4-one (B184904) at the C-3 position is challenging due to potential side reactions, building the ring with the methyl group already destined for the C-3 position via these cascade cyclizations offers a more efficient and controlled route. researchgate.netmdpi.com

Methodological Advancements in Reaction Yield and Purity Optimization

Optimizing reaction yield and purity is a central goal in the synthesis of complex organic molecules like this compound. Research has focused on several key parameters, including energy sources, reaction conditions, and reagent selection.

One significant advancement is the use of microwave irradiation . For the synthesis of chroman-4-one derivatives, a one-step procedure involving a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition can be efficiently conducted using microwave heating at 160–170 °C, significantly reducing reaction times to as little as one hour. nih.gov

The choice of solvent, base, and temperature also plays a critical role. Studies on related heterocyclic syntheses have demonstrated that optimizing these variables can lead to substantial improvements in yield. For instance, shifting from ethanol/triethylamine to a system of dimethylformamide (DMF) and 4-(dimethylamino)pyridine (DMAP) at 80 °C increased product yields from a 25–71% range to a more favorable 73–86% range. semanticscholar.org In radical cascade reactions, temperature must be finely tuned; an increase from 80 °C to 90 °C was found to improve yield from 76% to 81%, whereas a further increase to 100 °C was detrimental. mdpi.com

Furthermore, reagent stoichiometry is crucial. In radical cyclizations, the concentration of the radical initiator or precursor directly impacts the reaction efficiency. Reducing the amount of the oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), has been shown to cause a notable decrease in the yield of the desired chroman-4-one product. mdpi.com

Table 1: Optimization Parameters for Chromanone Synthesis

Parameter Condition 1 Yield/Outcome 1 Condition 2 Yield/Outcome 2 Reference
Energy Source Conventional Heating Longer reaction times Microwave (160-170°C, 1h) Efficient, one-step synthesis nih.gov
Solvent/Base Ethanol / Triethylamine 25-71% DMF / DMAP (80°C) 73-86% semanticscholar.org
Temperature 80 °C 76% 90 °C 81% mdpi.com
Reagent Ratio Optimal (NH₄)₂S₂O₈ Good Yield Reduced (NH₄)₂S₂O₈ Decreased Yield mdpi.com

Considerations for Scalable Laboratory Synthesis and Process Development

Transitioning a synthetic route from a small-scale laboratory setting to a larger, more scalable process requires careful consideration of several practical and economic factors.

A primary consideration is the use of commercially available and inexpensive starting materials . Syntheses that begin with common chemicals, such as 4-chlorophenol, are more amenable to scale-up than those requiring complex, custom-synthesized precursors.

The efficiency of the synthetic route is also paramount. One-pot reactions or tandem/cascade processes are highly desirable as they reduce the number of intermediate isolation and purification steps, saving time, materials, and labor. The microwave-assisted one-step synthesis of the chromanone core is an excellent example of such a streamlined process. nih.gov

Developing reactions that proceed under mild conditions is another key aspect of process development. Methods that avoid harsh reagents, extreme temperatures, heavy metals, or high pressures are generally safer, more energy-efficient, and require less specialized equipment. rsc.org The advent of visible-light-promoted photoredox catalysis for constructing chromanone scaffolds represents a significant step towards greener and more scalable chemistry. nih.gov

Finally, the practicality of reagents and purification must be assessed. Synthetic strategies that utilize precursors that can be generated in situ without the need for laborious purification techniques, such as column chromatography, are significantly more attractive for large-scale production. mdpi.com

Table 2: Summary of Scalability Considerations

Consideration Favorable Attribute for Scalability Example/Strategy
Starting Materials Commercially available, inexpensive Use of 4-chlorophenol as a precursor.
Process Efficiency One-pot procedures, cascade reactions Microwave-assisted aldol condensation/cyclization. nih.gov
Reaction Conditions Mild (low temp, atmospheric pressure), metal-free Visible-light photoredox catalysis. nih.gov
Reagent Handling Stable reagents, in-situ generation of intermediates Use of precursors that avoid tedious purification. mdpi.com

Pre Clinical Biological Activities of 6 Chloro 3 Methylchroman 4 One and Chroman 4 One Analogs

Antimicrobial Activity Investigations

Chroman-4-one derivatives have demonstrated significant potential as antimicrobial agents, with various analogs exhibiting efficacy against a broad spectrum of bacteria and fungi. mdpi.comnih.gov The presence and position of substituents on the chroman-4-one ring play a crucial role in determining the potency and spectrum of their antimicrobial action. nih.gov

Antibacterial Efficacy Studies Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of chroman-4-one analogs has revealed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) analyses have shown that modifications at various positions of the chroman-4-one scaffold can significantly influence antibacterial efficacy. nih.gov For instance, certain 2-substituted 4-chromanone (B43037) derivatives have exhibited good antibacterial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. nih.gov

In a study focused on thiochroman-4-one (B147511) derivatives, which are structurally similar to chroman-4-ones, a compound featuring a 6-chloro substitution, namely 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, demonstrated notable activity against the plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). tandfonline.com This compound exhibited median effective concentration (EC50) values of 17 μg/mL and 28 μg/mL against Xoo and Xac, respectively, indicating its potential as a bactericide. tandfonline.com

Furthermore, novel substituted 1,2,4-dithiazolylchromones have been synthesized and screened for their in vitro antimicrobial activity. nih.gov Compounds with lipophilic electron-withdrawing groups, such as chloro and bromo, displayed significant inhibitory potential against both bacterial and fungal strains. nih.gov Specifically, a compound designated as 3c, which features a chloro group, showed excellent inhibitory activity against Bacillus subtilis with a MIC of 0.78 μg/mL. nih.gov Another analog, 3h, was effective against both B. subtilis and Escherichia coli with a MIC of 1.56 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Chroman-4-one Analogs


CompoundBacterial StrainActivity (MIC/EC50 in µg/mL)Reference
2-substituted 4-chromanone derivativeMethicillin-resistant Staphylococcus aureus (MRSA)0.39 mdpi.com
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzae (Xoo)17 nih.gov
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas axonopodis pv. citri (Xac)28 nih.gov
Substituted 1,2,4-dithiazolylchromone (3c)Bacillus subtilis0.78 nih.gov
Substituted 1,2,4-dithiazolylchromone (3h)Bacillus subtilis1.56 nih.gov
Substituted 1,2,4-dithiazolylchromone (3h)Escherichia coli1.56 nih.gov

Antifungal Efficacy Assessments

The chroman-4-one scaffold and its derivatives have also been investigated for their antifungal properties. mdpi.comnih.gov Studies have shown that these compounds can be effective against a range of fungal pathogens, including various Candida species. nih.govsemanticscholar.org

In a comprehensive study, 27 chromone (B188151) derivatives were evaluated for their antifungal and antibiofilm activities against nine Candida species. nih.gov Among these, four chromone-3-carbonitriles demonstrated good antifungal activity with MICs ranging from 5 to 50 µg/mL against C. glabrata, C. parapsilosis, and C. albicans. nih.gov Notably, 6-bromochromone-3-carbonitrile exhibited a MIC of 5 µg/mL against C. albicans. nih.gov Another compound, 3-bromo-6-chlorochromone, showed activity against C. auris with a MIC of 20 µg/mL. nih.gov

Furthermore, a series of novel thiochroman-4-one derivatives were synthesized and evaluated for their antifungal activity against Botrytis cinerea, Verticillium dahliae, and Fusarium oxysporum. tandfonline.com One of the compounds, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, displayed a 79% inhibition rate against B. cinerea. tandfonline.com

Table 2: Antifungal Activity of Selected Chromone and Thiochroman-4-one Analogs


CompoundFungal StrainActivity (MIC in µg/mL / Inhibition Rate)Reference
6-Bromochromone-3-carbonitrileCandida albicans5 semanticscholar.org
6-Bromochromone-3-carbonitrileCandida glabrata20-50 semanticscholar.org
6-Bromochromone-3-carbonitrileCandida parapsilosis10-20 semanticscholar.org
3-Bromo-6-chlorochromoneCandida auris20 semanticscholar.org
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oximeBotrytis cinerea79% inhibition nih.gov

Evaluation Against Specific Pathogenic Microorganisms

The antimicrobial activity of chroman-4-one derivatives has been tested against a variety of specific pathogenic microorganisms. mdpi.com In addition to the previously mentioned bacteria and fungi, studies have explored the efficacy of these compounds against other clinically relevant pathogens.

For example, certain chromone derivatives have been found to possess significant inhibitory potential against the fungal strain Saccharomyces cerevisiae. nih.gov The investigation of chromone-based dithiazoles revealed that the incorporation of a chloro group on the phenyl ring of the 1,2,4-dithiazole moiety enhanced the inhibitory activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory Response Modulation Research

Chroman-4-one and its analogs have been identified as potential anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of pro-inflammatory mediators.

A study on 4H-chromene and chromeno[2,3-b]pyridine derivatives revealed that several synthetic products exhibited potent anti-inflammatory activity by inhibiting the production of tumor necrosis factor-α-induced nitric oxide (NO). researchgate.net One particular derivative, at dosages of 10 and 20 mg/kg, demonstrated a very potent anti-inflammatory effect by suppressing carrageenan-induced rat paw edema. researchgate.net

In another study, dietary flavones, which contain the chroman skeleton, were investigated for their anti-inflammatory effects. mdpi.com 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone showed significant anti-inflammatory and cellular antioxidant activities. mdpi.com They exhibited a dose-dependent suppression of NO with IC50 values of 22.1 μM and 35.6 μM on 2D and 3D macrophage models, respectively. mdpi.com

Anticancer Research and Cytotoxicity Evaluations in Cell Lines

The chroman-4-one scaffold is a common feature in many compounds with demonstrated anticancer activity. nih.gov Research has focused on the synthesis and evaluation of various derivatives for their cytotoxic effects against a range of cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxicity of chroman-4-one analogs against human cancer cell lines. nih.govnih.gov For instance, a series of 3-methylidenechroman-4-ones were synthesized and evaluated for their cytotoxic activity against two leukemia cell lines, HL-60 and NALM-6, and the MCF-7 breast cancer cell line. nih.gov Many of these compounds were highly cytotoxic to the leukemic cells. nih.gov One analog, in particular, exhibited the highest growth inhibitory activity, being more potent than the reference drug carboplatin (B1684641) against HL-60 (IC50 = 1.46 ± 0.16 µM) and NALM-6 (IC50 = 0.50 ± 0.05 µM) cells. nih.gov

Another study investigated two series of compounds based on chromen-4-one and chromane-2,4-dione scaffolds for their cytotoxicity against HL-60, MOLT-4, and MCF-7 cancer cells. nih.gov The chromane-2,4-dione derivatives generally showed higher potencies than their chromen-4-one counterparts. nih.gov One of the chromane-2,4-dione derivatives displayed the lowest IC50 values against HL-60 (IC50 = 42.0 ± 2.7 μM) and MOLT-4 (IC50 = 24.4 ± 2.6 μM) cell lines. nih.gov

Furthermore, the cytotoxic activity of halogenated benzofuran (B130515) derivatives, which are structurally related to chroman-4-ones, has been examined. mdpi.com One derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, exhibited its most promising activity against A549 lung cancer cells. mdpi.com

Table 3: Cytotoxicity of Selected Chroman-4-one Analogs Against Various Cancer Cell Lines


CompoundCancer Cell LineActivity (IC50 in µM)Reference
3-Methylidenechroman-4-one analogHL-60 (Leukemia)1.46 ± 0.16 mdpi.com
3-Methylidenechroman-4-one analogNALM-6 (Leukemia)0.50 ± 0.05 mdpi.com
Chromane-2,4-dione derivativeHL-60 (Leukemia)42.0 ± 2.7 nih.gov
Chromane-2,4-dione derivativeMOLT-4 (Leukemia)24.4 ± 2.6 nih.gov
Chromane-2,4-dione derivativeMCF-7 (Breast Cancer)68.4 ± 3.9 nih.gov

Determination of Dose-Dependent Responses and Inhibitory Concentration 50 (IC50) Values

The anticancer potential of chroman-4-one derivatives has been quantified through the determination of their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. These studies demonstrate that the cytotoxic effects are dose-dependent and vary across different cancer cell lines.

For instance, certain 3-benzylideneflavanone/3-benzylidenechroman-4-one analogs have shown promising antiproliferative activity, with IC50 values ranging from approximately 8 to 30 µM in most tested colon cancer cell lines. nih.gov One specific analog, compound 1 in a study, exhibited the most potent activity within this range. nih.gov In another study focusing on 3-methylidenechroman-4-ones, analogs demonstrated high cytotoxicity against leukemia cell lines. One derivative was found to be more potent than the reference drug carboplatin against HL-60 (IC50 = 1.46 ± 0.16 µM) and NALM-6 (IC50 = 0.50 ± 0.05 µM) cells. nih.gov

Furthermore, two chroman-4-one-based SIRT2 inhibitors were tested for their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, showing a correlation between their anticancer activity and their potency as SIRT2 inhibitors. acs.orgnih.gov The investigation of various chromone derivatives against A549 human lung adenocarcinoma cells identified several compounds with IC50 values lower than 3.9 µg/mL, indicating significant cytotoxic potential. researchgate.net

Table 1: IC50 Values of Selected Chroman-4-one Analogs Against Various Cancer Cell Lines

Compound Type Cancer Cell Line IC50 Value (µM)
3-Benzylidenechroman-4-one Analog Colon Cancer ~8 - 30
3-Methylidenechroman-4-one Analog Leukemia (HL-60) 1.46 ± 0.16

This table is interactive and can be sorted by column.

Mechanistic Studies on Cellular Pathways Associated with Anticancer Effects

Research into the mechanisms underlying the anticancer effects of chroman-4-ones has revealed their ability to modulate several key cellular pathways. A primary mechanism is the induction of programmed cell death, or apoptosis. nih.gov For example, the most cytotoxic 3-methylidenechroman-4-one analog was found to induce apoptosis in NALM-6 leukemia cells, primarily through the extrinsic pathway. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a crucial step in the apoptotic process initiated by these compounds. mdpi.com

Another significant mechanism is linked to the inhibition of Sirtuin 2 (SIRT2). Inhibition of SIRT2 by chroman-4-one derivatives leads to the hyperacetylation of α-tubulin, a key component of the cellular cytoskeleton. acs.orgnih.gov This disruption of microtubule dynamics can inhibit tumor growth and proliferation. nih.gov Studies in breast cancer (MCF-7) and lung carcinoma (A549) cells confirmed that the antiproliferative effects of certain chroman-4-one analogs correlated with their SIRT2 inhibition potency and an associated increase in α-tubulin acetylation. nih.gov

Furthermore, some chroman-4-one analogs exert their cytotoxic effects by generating oxidative stress. This is achieved by increasing intracellular levels of reactive oxygen species (ROS) and decreasing concentrations of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov This pro-oxidant activity can contribute to the induction of apoptosis and/or autophagy, a cellular process of self-degradation, and lead to significant DNA damage in cancer cells. nih.gov

Antioxidant Activity Assessments

Chroman-4-one derivatives have been recognized for their antioxidant properties, which are attributed to their ability to neutralize harmful free radicals and modulate oxidative stress-related enzymes. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, Superoxide)

The antioxidant capacity of chroman-4-one analogs is frequently evaluated using free radical scavenging assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to assess this activity. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. mdpi.comresearchgate.net Synthetic benzylidene chromanone derivatives have demonstrated notable DPPH radical scavenging capabilities. nih.gov

Similarly, superoxide (B77818) radical scavenging assays are employed to determine the ability of these compounds to neutralize the superoxide anion radical (O₂⁻). researchgate.net For example, a study on (E)-3-benzylidenechroman-4-one derivatives tested their antioxidant potential using both superoxide (NBT) and DPPH free radical scavenging methods. researchgate.net The structure-activity relationship of these compounds indicates that substitutions at the C-2 and C-3 positions can yield potent antioxidant compounds. nih.gov

Enzyme-Related Antioxidant Mechanisms (e.g., α-Glucosidase Inhibition)

Beyond direct radical scavenging, chroman-4-one and its analogs can exert antioxidant effects through the inhibition of specific enzymes. One such enzyme is α-glucosidase, an intestinal enzyme involved in carbohydrate digestion. Inhibition of α-glucosidase can help manage postprandial hyperglycemia, which is associated with oxidative stress. nih.gov Benzylidene-4-chromanone derivatives have been identified as potential lead compounds for the development of novel α-glucosidase inhibitors. nih.gov A study on chromone derivatives isolated from a marine fungus revealed that several compounds exhibited remarkable inhibitory activity against α-glucosidase, with IC50 values ranging from 268 to 1017 µM. Notably, these compounds were more active than the positive control, acarbose. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of chroman-4-one derivatives is further highlighted by their ability to selectively inhibit specific enzymes implicated in human diseases.

Sirtuin (SIRT2) Selective Inhibition and its Implications in Age-Related Disorders

A significant area of research has focused on the development of chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2). nih.govacs.org Sirtuins are a class of enzymes that play crucial roles in cellular processes such as aging, cell cycle regulation, and neurodegeneration. nih.govacs.org Consequently, they have become important targets for drug design in the context of age-related diseases like Parkinson's, Alzheimer's, Huntington's disease, and cancer. nih.govacs.org

A series of substituted chroman-4-one derivatives have been synthesized and shown to be potent and highly selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Structure-activity relationship (SAR) studies have revealed key features for potent inhibition:

An alkyl chain with three to five carbons in the 2-position. acs.org

Large, electron-withdrawing substituents in the 6- and 8-positions. nih.govacs.org

An intact carbonyl group at the 4-position. acs.org

The most potent inhibitors identified from these studies exhibit IC50 values in the low micromolar range. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 of 1.5 µM. nih.gov The selective inhibition of SIRT2 by these compounds represents a promising therapeutic strategy for addressing various age-related and neurodegenerative disorders. nih.govnih.govresearchgate.net

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Analogs

Compound IC50 Value (µM)
8-bromo-6-chloro-2-pentylchroman-4-one 4.5
6,8-dibromo-2-pentylchroman-4-one 1.5

This table is interactive and can be sorted by column.

Modulation of Mitochondrial Complex III Activity

Research into the effects of chromanone derivatives on the mitochondrial electron transport chain has included investigations into their interaction with Complex III (ubiquinol-cytochrome c reductase). Studies on structurally related 3-substituted chromone derivatives have shown that these compounds can influence the activity of mitochondrial complex III. In an animal model of cerebral ischemia, administration of these chromone derivatives was found to increase the activity of mitochondrial complex III in the brain. dergipark.org.tr This suggests a potential regulatory role for the chromone scaffold on ubiquinol-cytochrome-c-oxidoreductase under pathological conditions. dergipark.org.tr The study noted that the inclusion of halogen atoms in the structure tended to diminish this pharmacological effect. dergipark.org.tr While this research was conducted on chromones, which differ from chroman-4-ones by the presence of a double bond in the heterocyclic ring, it provides a basis for investigating similar activities in chroman-4-one analogs.

Neurological and Central Nervous System Activity Research

The chroman-4-one structure is a recognized scaffold in the development of agents targeting the central nervous system, with research focusing on its potential in managing seizures and neurodegenerative diseases.

Anticonvulsant Activity Evaluation

Epilepsy is a neurological disorder characterized by recurrent seizures, and a significant portion of patients exhibit resistance to existing medications, driving the search for new therapeutic agents. nih.gov Chroman-4-one derivatives have been identified as a promising class of compounds for anticonvulsant activity. nih.gov

A series of azolylchromanones, azolylchromanone oximes, and imidazolyl chromanone oxime ethers have been evaluated in preclinical models of epilepsy, such as the pentylenetetrazol (PTZ) kindling model. nih.gov Structure-activity relationship (SAR) studies from this research indicated that specific substitutions on the chroman-4-one ring are crucial for efficacy. Notably, the presence of a halogen, specifically a chloro group, at the 7-position of the chroman ring was shown to enhance anti-seizure efficiency. nih.gov

Several 7-chloro-substituted chroman-4-one analogs have demonstrated significant anticonvulsant effects, effectively delaying the onset of seizures and protecting against mortality in PTZ-induced seizure models. researchgate.net

Compound NameKey Structural FeaturesObserved Anticonvulsant Activity
7-chloro-3-(1H-imidazol-1-yl)chroman-4-oneChloro group at C7; Imidazole group at C3Exhibited significant action in delaying seizures and effective protection against PTZ-induced seizures and mortality. researchgate.net
trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylchroman-4-oneChloro group at C7; Imidazole group at C3; Methyl group at C2Showed significant action in delaying seizures and protection against PTZ-induced mortality. researchgate.net
7-chlorochromanone O-(2,4-dichlorobenzyl)oximesChloro group at C7; Oxime ether side chainIdentified as most effective in delaying seizures in a PTZ-kindling model. researchgate.net

Potential Relevance in Neurodegenerative Conditions

The chroman-4-one scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov This interest is partly due to the classification of chroman-4-ones as "privileged structures," meaning they can serve as versatile platforms for designing compounds that interact with multiple biological targets. nih.gov

One area of investigation involves the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes related to aging and neurodegeneration. nih.gov A series of substituted chroman-4-one derivatives has been synthesized and evaluated as novel SIRT2 inhibitors. The research found that substitutions at the 2-, 6-, and 8-positions were important for potency, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. nih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in the series, with an IC50 value of 1.5 μM. nih.gov Such inhibitors are of interest because SIRT2 inhibition has been linked to decreased neuronal cell death in models of Parkinson's disease. nih.gov

Furthermore, related chromone derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease, suggesting another avenue through which this class of compounds could exert neuroprotective effects. nih.govnih.gov

Exploration of Other Reported Biological Activities of Chromanone Derivatives

Beyond the central nervous system, derivatives of the chromanone and the related chromone scaffold have been investigated for a variety of other biological activities, including antiallergic and metabolic effects.

Antiallergic Properties and Mast Cell Stabilization

The therapeutic potential of this chemical family in allergic conditions is well-established through the clinical use of "cromones," such as disodium (B8443419) cromoglycate and nedocromil. nih.govresearchgate.net These drugs, which are chromone derivatives, are known for their ability to inhibit the degranulation of mast cells, a key event in the allergic response. nih.gov This "mast cell stabilizing" action prevents the release of histamine (B1213489) and other inflammatory mediators that cause allergic symptoms. plos.orgnih.gov

The mechanism of action for these cromones is thought to involve the stimulation of Annexin-A1 (Anx-A1) release from mast cells. plos.orgnih.gov Anx-A1 is an anti-inflammatory protein that can act in an autocrine or paracrine fashion to inhibit cell activation. plos.org Studies have shown that the inhibitory effect of cromones on mast cell mediator release is reversed in the presence of antibodies that neutralize Anx-A1, supporting its crucial role in the antiallergic action of these compounds. nih.gov This established activity in cromones provides a strong rationale for the exploration of similar properties in chroman-4-one derivatives.

Influence on Aerobic/Anaerobic Metabolic Processes and Mitochondrial Function

Research has demonstrated that chromone derivatives can positively influence cellular metabolism and mitochondrial health, particularly in models of neurodegenerative disease. In a study using an animal model of Alzheimer's disease, certain chromone derivatives were found to restore mitochondrial function. nih.govnih.gov

Administration of these compounds led to a recovery of aerobic metabolism, an increase in the activity of key mitochondrial enzymes, and a reduction in neuroinflammation. nih.govnih.gov The positive effects on mitochondrial function surpassed those of the reference drug, memantine. nih.gov This suggests that the neuroprotective effects of these compounds may be realized through a pathway involving the restoration of mitochondrial function, which in turn reduces neuroinflammation. nih.gov

Compound ClassExperimental ModelObserved Effects on Metabolism and Mitochondria
Chromone Derivatives (C3AACP6 and C3AACP7)Rat model of sporadic Alzheimer's diseaseContributed to the recovery of aerobic metabolism; Increased activity of mitochondrial enzymes (citrate synthase, aconitase, cytochrome-c-oxidase, succinate (B1194679) dehydrogenase). nih.govnih.gov
3-substituted chromone derivativesRat model of cerebral ischemiaIncreased the activity of mitochondrial complex III in the brain. dergipark.org.tr

Phytoalexin Roles

Phytoalexins are a diverse group of low molecular weight antimicrobial compounds that are synthesized and accumulate in plants in response to various stresses, including microbial infection. These compounds play a crucial role in the plant's defense mechanisms. The chroman-4-one scaffold is a key structural feature in a variety of natural products, including some flavonoids and isoflavonoids, which are well-known classes of phytoalexins.

While specific research on the phytoalexin role of 6-Chloro-3-methylchroman-4-one is not extensively documented, the broader family of chroman-4-one analogs has been associated with plant defense responses. These compounds are part of the larger group of polyphenolic compounds that plants produce to ward off pathogens. The general mechanism of action for phytoalexins involves the disruption of microbial cell structures and functions, thereby inhibiting their growth and proliferation. For instance, some isoflavonoid (B1168493) phytoalexins are known to be effective against a range of plant pathogens. The structural characteristics of the chroman-4-one ring system are believed to contribute to the biological activity of these molecules.

Anti-angiogenic Effects via Vascular Endothelial Growth Factor (VEGF) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. The inhibition of VEGF and its receptor (VEGFR) signaling pathways is a well-established strategy for anti-angiogenic therapy.

Several analogs of chroman-4-one have demonstrated significant anti-angiogenic properties, often through the modulation of the VEGF signaling pathway. These compounds can interfere with the proliferation, migration, and tube formation of endothelial cells, which are essential steps in the angiogenic process.

One notable example is the homoisoflavanone, cremastranone, which contains a chroman-4-one core. nih.gov Research has shown that synthetic cremastranone can inhibit the proliferation, migration, and tube formation of human retinal microvascular endothelial cells. nih.gov These effects are crucial for halting the progression of pathological angiogenesis. nih.gov Cremastranone has been identified as a potent inhibitor of the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov Its anti-angiogenic properties have been further confirmed in in vivo models. nih.gov

While direct studies on this compound's effect on VEGF inhibition are limited, the established anti-angiogenic activity of other chroman-4-one derivatives suggests that this class of compounds holds potential as anti-angiogenic agents. The mechanism of action for these compounds generally involves the inhibition of VEGFR-2, a primary receptor for VEGF-A, which in turn suppresses downstream signaling pathways essential for angiogenesis.

Molecular Mechanism of Action Investigations for 6 Chloro 3 Methylchroman 4 One and Chroman 4 One Scaffolds

Identification and Characterization of Specific Molecular Targets and Biological Pathways

Investigations into the mechanism of action of chroman-4-one derivatives have identified several key molecular targets and associated biological pathways. The versatility of the chroman-4-one scaffold allows it to provide ligands for a wide range of receptors and enzymes. researchgate.netgu.se

One of the most significant targets identified for this class of compounds is the Sirtuin 2 (SIRT2) enzyme. gu.senih.gov SIRT2 is a member of the class III histone deacetylases (HDACs) and plays a crucial role in various cellular processes, including cell cycle regulation and the deacetylation of non-histone proteins like α-tubulin. gu.senih.gov Inhibition of SIRT2 is implicated in pathways related to neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's disease, as well as in cancer progression. nih.govacs.org

Another important target is the G protein-coupled receptor GPR55, a lipid-activated orphan receptor. acs.orgsemanticscholar.org GPR55 is involved in numerous physiological processes, and its modulation has been proposed as a therapeutic strategy for conditions like inflammation, neuropathic pain, and cancer. acs.orgsemanticscholar.org Chromen-4-one derivatives have been developed as potent and selective ligands for GPR55, exhibiting a range of activities from antagonism to full agonism. acs.orgsemanticscholar.org

In the context of infectious diseases, pteridine (B1203161) reductase 1 (PTR1) has been identified as a target for chroman-4-one analogues. nih.gov PTR1 is a crucial enzyme for the survival of trypanosomatid parasites, such as Trypanosoma brucei and Leishmania infantum, the causative agents of Human African Trypaniasis and Leishmaniasis, respectively. nih.gov

Furthermore, studies on the antifungal properties of chroman-4-one derivatives suggest potential inhibition of key enzymes in Candida albicans, including cysteine synthase (CS), HOG1 kinase, and fructose-1,6-bisphosphate aldolase (B8822740) (FBA1). mdpi.com For neurodegenerative conditions like Alzheimer's disease, the chromanone scaffold has been utilized to develop multi-target agents that can interact with cholinesterases (AChE and BChE), monoamine oxidase B (MAO-B), and sigma (σ1 and σ2) receptors. nih.gov Additionally, certain chromone (B188151) derivatives have been found to be potent inhibitors of Bromodomain-containing protein 4 (BRD4), a target in anti-inflammatory therapies. elsevierpure.com

Ligand-Receptor Binding and Interaction Studies

The interaction of chroman-4-one derivatives with their molecular targets has been elucidated through crystallographic and molecular docking studies, revealing specific binding modes.

For the GPR55 receptor, the polar keto function of the chromen-4-one core is crucial for binding and activation, likely acting as a hydrogen bond acceptor. acs.org The efficacy of these ligands can be tuned by modifying substituents on the scaffold; for example, the length of an aliphatic side-chain can determine whether a compound acts as an agonist or antagonist. acs.orgsemanticscholar.org

In the case of parasitic enzymes, a crystal structure of Trypanosoma brucei PTR1 (TbPTR1) in complex with a chroman-4-one inhibitor revealed detailed interactions within the active site. nih.gov The chroman-4-one moiety engages in a π-sandwich interaction between the nicotinamide (B372718) ring of the cofactor NADP+ and the side chain of a phenylalanine residue (Phe97). nih.gov Additionally, a hydroxyl group at the 6-position of the scaffold forms a hydrogen bond with the β-phosphate of NADP+. nih.gov

For SIRT2, a proposed binding mode based on a homology model suggests the importance of halogen bonding. acs.org The model indicates a potential interaction between a halogen atom (such as bromine or chlorine) at the 6-position of the chroman-4-one ring and a backbone carbonyl group within the enzyme's active site. acs.org Computational analyses have also explored the binding of these scaffolds to other targets, including Estrogen Receptors (ERs) and DNA. tandfonline.comresearchgate.net

Enzymatic Modulation and Kinetic Analysis of Inhibition/Activation

Chroman-4-one derivatives have demonstrated potent modulatory effects on various enzymes, with their inhibitory or activation profiles quantified through kinetic analyses. A significant body of research has focused on the inhibition of SIRT2. nih.gov Structure-activity relationship (SAR) studies have shown that potency is influenced by substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring. nih.govacs.org Larger, electron-withdrawing groups in the 6- and 8-positions, such as halogens, are favorable for high potency. nih.govacs.org The data below summarizes the inhibitory concentrations (IC50) for several SIRT2 inhibitors.

CompoundSIRT2 IC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-one4.5 acs.org
6,8-dibromo-2-pentylchroman-4-one1.5 nih.gov
6-bromo-8-chloro-chroman-4-one derivative1.8 acs.org

These compounds were found to be highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org

Against parasitic enzymes, chroman-4-one analogues also show inhibitory activity. For instance, a synthesized derivative demonstrated an IC50 value of 31.0 µM against TbPTR1. nih.gov In the modulation of GPR55, chromen-4-one derivatives display a wide range of efficacies. One potent agonist, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid, showed an EC50 value of 0.196 μM in a β-arrestin recruitment assay. semanticscholar.org

Cellular and Subcellular Level Effects

The molecular interactions of chroman-4-one scaffolds translate into distinct effects at the cellular and subcellular levels, including the induction of apoptosis, regulation of the cell cycle, and influence on mitochondrial functions.

The inhibition of SIRT2 by chroman-4-one derivatives has direct consequences on cell cycle progression. nih.gov SIRT2 is known to deacetylate α-tubulin, a key component of the cytoskeleton involved in mitosis. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and lead to an inhibition of tumor growth. nih.gov

Several studies have demonstrated the antiproliferative effects of these compounds in cancer cell lines. Chroman-4-one-based SIRT2 inhibitors were shown to significantly reduce the proliferation of human breast cancer (MCF-7) and lung carcinoma (A549) cells. acs.org Other derivatives, such as certain 3-benzylidene-chroman-4-ones, have been shown to induce apoptosis in breast cancer cells. researchgate.net

The broader chemical class of chromans, which includes chromanols, has been investigated for its effects on mitochondrial function. Studies have shown that certain chromanol-type antioxidants can protect the bioenergetic functions of mitochondria when exposed to oxidative stress. nih.gov These compounds were able to prevent damage to mitochondrial parameters in a concentration-dependent manner, an effect attributed to their antioxidative action. nih.gov While these studies were not performed on 6-Chloro-3-methylchroman-4-one specifically, they suggest that the chroman scaffold has the potential to influence mitochondrial bioenergetics. Conversely, specific chroman-4-one derivatives developed as anti-parasitic agents were found to be non-toxic to mitochondria, indicating a favorable safety profile in that context. nih.gov

DNA Binding and Intercalation Properties

The planar structure of the chroman-4-one ring system suggests a potential for interaction with DNA. iiarjournals.org Research has explored this possibility, revealing that different derivatives can bind to DNA through various modes, including intercalation and groove binding. researchgate.netnih.gov

Spectroscopic and viscometric studies on a dihydropyrano[c]chromene derivative indicated that it interacts with calf thymus DNA (ctDNA) via a non-intercalative, groove-binding mode. nih.gov The intrinsic binding constant (Kb) for this interaction was determined to be 2.37 x 10³ M⁻¹. nih.gov Similarly, a study on 2-Amino-4H-chromen-4-ylphosphonate derivatives found a strong affinity for salmon milt DNA, with evidence pointing towards binding in the minor groove. derpharmachemica.com

In contrast, other derivatives based on the related 3-formyl chromone scaffold have been shown to bind strongly to ctDNA, presumably through an intercalation mechanism. researchgate.net This mode of binding involves the insertion of the planar chromophore between the base pairs of the DNA double helix, leading to changes in the DNA's length and viscosity. researchgate.net The binding affinities for these interactions can be significant, as shown in the table below.

Compound Class/DerivativeBinding ModeBinding Constant (K or Kb)Reference
Dihydropyrano[c]chromene derivativeGroove Binding2.37 x 10³ M⁻¹ nih.gov
2-Amino-4H-chromen-4-ylphosphonateMinor Groove Binding5.317 x 10⁵ M⁻¹ derpharmachemica.com
3-Formyl chromone derivativesIntercalationVaries by compound researchgate.net

These findings indicate that the chroman-4-one scaffold can be tailored to target nucleic acids, adding another dimension to its potential therapeutic applications.

Structure Activity Relationship Sar Studies for 6 Chloro 3 Methylchroman 4 One and Its Derivatives

Correlational Analysis of Substituent Position and Nature with Biological Efficacy

The substitution pattern on the chroman-4-one ring system is a primary determinant of biological activity. Research has shown that modifications at the 2-, 6-, and 8-positions are particularly critical for potency, with the electronic properties and size of the substituents playing a significant role. nih.gov

Halogen substituents, particularly on the aromatic ring of the chroman-4-one scaffold, significantly modulate biological activity, primarily through their electron-withdrawing effects. Studies on various chroman-4-one derivatives have shown that larger, electron-withdrawing groups in the 6- and 8-positions are favorable for inhibitory potency. nih.gov

The presence of a chloro group at the 6-position has been identified as more critical for activity than a substituent at the 8-position. When a derivative containing only the 6-chloro substituent was synthesized, it showed a decrease in activity compared to analogs with substitutions at both the 6- and 8-positions, but it remained more potent than an analog lacking a substituent at the 6-position entirely. The introduction of bromine, another halogen with strong electron-withdrawing properties, has led to some of the most potent compounds in certain series. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent inhibitor of SIRT2, with an IC50 value of 1.5 μM. nih.gov In contrast, substitution at other positions can be detrimental; a derivative with a fluorine atom at the 7-position exhibited only weak inhibitory activity. nih.gov

Table 1: Effect of Halogen Substitution on SIRT2 Inhibitory Activity

CompoundSubstituentsActivity (IC50)
6,8-dibromo-2-pentylchroman-4-one6-Br, 8-Br, 2-pentyl1.5 μM
6-chloro-8-bromo-2-pentylchroman-4-one6-Cl, 8-Br, 2-pentyl4.2 μM
6-chloro-2-pentylchroman-4-one6-Cl, 2-pentylPotency decrease noted
7-fluoro-2-pentylchroman-4-one7-F, 2-pentylWeak inhibition (18%)

The nature of the alkyl substituent, particularly at the 2-position of the chroman-4-one ring, has a profound impact on biological potency. The length and branching of the alkyl chain are critical factors. nih.gov SAR studies have revealed that an unbranched alkyl chain of three to five carbons in the 2-position is crucial for high potency. nih.gov

In a series of SIRT2 inhibitors, the pentyl group was found to have the most optimal length among the studied derivatives. nih.gov A compound with an n-propyl chain showed slightly better activity than one with a longer n-heptyl chain. This suggests that while a certain chain length is necessary, exceeding an optimal length can reduce efficacy. Furthermore, steric hindrance near the chroman-4-one ring system appears to diminish the inhibitory effect. Branching of the alkyl chain, as seen with an isopropyl analogue, decreased inhibitory activity compared to its straight-chain n-propyl counterpart. Similarly, the introduction of a bulky phenyl group at the 2-position also resulted in decreased inhibition. nih.gov

Table 2: Effect of C-2 Alkyl Substitution on SIRT2 Inhibitory Activity

Compound NameC-2 SubstituentActivity (% Inhibition or IC50)
2-Pentyl-chroman-4-one derivativen-PentylOptimal Activity
2-Propyl-chroman-4-one derivativen-Propyl76% inhibition (IC50 10.6 μM)
2-Heptyl-chroman-4-one derivativen-Heptyl57% inhibition
2-Isopropyl-chroman-4-one derivativeIsopropyl52% inhibition

The electronic properties of substituents on the aromatic portion of the chroman-4-one scaffold are a key determinant of biological efficacy. A clear trend has been established where electron-withdrawing groups (EWGs) enhance activity, while electron-donating groups (EDGs) tend to decrease it. nih.gov

Studies consistently show that potent chroman-4-one inhibitors are often substituted with larger, electron-withdrawing groups at the 6- and 8-positions. nih.govacs.org The importance of this electronic effect was demonstrated when a 6-chloro substituent (an EWG) was replaced with an electron-donating methoxy (B1213986) group, which resulted in a significant decrease in inhibitory activity. Conversely, replacing the 6-chloro group with a nitro group, another strong EWG, caused no change in activity, reinforcing the importance of the electron-withdrawing nature over the specific atom. nih.gov In general, it has been clarified that electron-rich chroman-4-ones are typically less potent inhibitors than their electron-poor counterparts. nih.gov This suggests that the electron-deficient nature of the aromatic ring is crucial for the compound's interaction with its biological target.

Significance of Stereochemistry and Conformational Preferences on Biological Interactions

The three-dimensional structure of chroman-4-one derivatives, including their stereochemistry and preferred conformation, is vital for their interaction with biological targets. The rigid, "kinked" conformation of the chroman-4-one core can influence how the molecule fits into the active site of an enzyme. nih.gov

Molecular modeling and docking studies have provided insights into these interactions. For example, the chroman-4-one moiety of one derivative was shown to be involved in a π-sandwich interaction between the nicotinamide (B372718) ring of the cofactor NADP+ and a phenylalanine residue (Phe97) within the enzyme's active site. nih.gov In this binding mode, the ether oxygen of the chroman-4-one ring points towards the side chains of specific amino acids like Asp161 and Tyr174. nih.gov

Furthermore, molecular dynamics simulations have revealed that the chromanone carbonyl group can form critical hydrogen bonds with backbone residues of the target protein, such as L288 and G267. mdpi.com The chromanone nucleus itself often occupies a hydrophobic region of the binding pocket. mdpi.com The specific conformation adopted by the molecule dictates which interactions are possible. For instance, a largely planar structure may not fit into an active site in a classical binding mode, leading to reduced activity. nih.gov While significant differences in activity between enantiomers are not always observed, in some cases, one stereoisomer may be slightly more potent, indicating a subtle preference in the binding interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijnrd.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of new, unsynthesized compounds. ijnrd.org

For chromone (B188151) and chroman-4-one derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antifungal efficacy and enzyme inhibition. researchgate.netnih.govfrontiersin.org These models help identify the key physicochemical properties that govern the biological potency of these compounds, thereby guiding the design of new derivatives with enhanced activity. nih.gov

Electronic parameters are among the most important descriptors used in QSAR models for chroman-4-one derivatives, as they quantify the electronic distribution within the molecule, which is fundamental to its interaction with biological targets. nih.gov While specific parameters like the free valence index are part of a broad suite of potential descriptors, studies on chromone derivatives have highlighted the predictive power of several key electronic descriptors.

Application of Unsaturation Index in SAR Analysis

In the context of structure-activity relationship (SAR) analysis, the unsaturation index provides a conceptual framework for understanding how the degree of saturation within a molecule influences its biological properties. This concept is particularly relevant when comparing chroman-4-ones with their chromone analogues. The unsaturation index, in a biological sense, relates to the molecule's rigidity, planarity, and electronic distribution, which are critical factors for its interaction with biological targets like enzymes or receptors. iupac.org

The key structural difference between a chroman-4-one and a chromone is the absence of a C2-C3 double bond in the chroman-4-one skeleton. nih.govacs.org This saturation at the C2-C3 position in chroman-4-one results in a non-planar, more flexible heterocyclic ring. In contrast, the C2-C3 double bond in chromones imparts a planar and more rigid conformation to the ring. This seemingly minor structural variation leads to significant differences in their three-dimensional shapes and, consequently, their biological activities. nih.govacs.org The increased conformational flexibility of the chroman-4-one ring can allow for a more optimal fit into the binding pocket of a biological target, which may not be possible for the rigid chromone counterpart, or vice versa. Therefore, the "saturation state" of the C2-C3 bond is a critical determinant in the SAR of this class of compounds.

Structure-Activity Profile Analysis of Chromanone Scaffold Modifications

Modifications of the chromanone scaffold are a cornerstone of SAR studies, as the type, position, and number of substituents play a vital role in determining the pharmacological activities of the resulting derivatives. nih.govresearchgate.net Research has demonstrated that substitutions at various positions on both the benzene (B151609) and dihydropyran rings can significantly alter the biological profile of the parent compound. nih.gov

Comparative Studies with Chromone Analogs

The structural distinction between chroman-4-one and chromone, centered on the saturation of the C2-C3 bond, results in notable variations in biological activity. nih.govacs.org While structurally similar, this single difference alters the geometry and electronic properties of the heterocyclic ring, influencing how the molecule interacts with biological systems.

In one comparative study of SIRT2 inhibitors, the unsaturated chromone analog was found to be only slightly less active than its saturated chroman-4-one counterpart, with IC50 values of 5.5 μM and 3.2 μM, respectively. acs.org This indicates that for certain targets, the presence of the double bond is not detrimental and may only subtly modulate activity. However, the general principle remains that this structural change is a critical factor in SAR, with the potential to cause significant shifts in biological outcomes depending on the specific target being investigated. nih.gov

Derivatives Incorporating Benzylidene, Phenyl, Spiro, and Other Heterocyclic Moieties

The introduction of various cyclic and aromatic moieties to the chroman-4-one scaffold is a well-established strategy for generating derivatives with enhanced or novel biological activities. researchgate.net These modifications can influence the compound's lipophilicity, steric profile, and potential for additional binding interactions.

Benzylidene and Phenyl Groups: Substitutions at the C-2 and C-3 positions with aromatic groups like phenyl or benzylidene are known to produce potent antioxidant compounds. nih.gov Specifically, 3-benzylidenechromanones have been investigated for their cytotoxic properties. nih.gov The position and nature of substituents on the benzylidene or phenyl ring provide further opportunities for activity modulation. nih.gov

Spiro Moieties: The creation of spirocyclic systems by incorporating a second ring system at a single atom of the chroman-4-one core is a significant synthetic modification. Spirochromanones are recognized as an important subclass of derivatives. researchgate.net For instance, the synthesis of spiro pyrrolidines that incorporate the chroman-4-one scaffold has been explored to develop new antimicrobial agents. rsc.org

Other Heterocyclic Moieties: Fusing or linking other heterocyclic rings to the chroman-4-one framework can lead to compounds with improved potency. Studies have shown that incorporating a pyrazoline ring to create spiropyrazoline analogues of 3-arylideneflavanones resulted in an improvement of cytotoxic activity against cancer cell lines. nih.gov

Table 1: Impact of Selected Scaffold Modifications on Biological Activity

Modification TypePosition of ModificationIncorporated MoietyObserved Biological EffectReference
Aromatic SubstitutionC-2, C-3Phenyl, BenzylidenePotent antioxidant activity nih.gov
Spirocyclization-PyrrolidinePotential antimicrobial activity rsc.org
SpirocyclizationC-3PyrazolineImproved cytotoxic activity nih.gov

Evaluation of C-4 Modified Chroman-4-ones (e.g., Hydrazone and Oxime Derivatives)

Modification of the carbonyl group at the C-4 position is a key strategy for diversifying the biological activity of the chroman-4-one scaffold. researchgate.net Converting the C-4 ketone into derivatives such as hydrazones and oximes introduces new functional groups capable of forming different interactions with biological targets.

Hydrazone Derivatives: The derivatization of the C-4 ketone into a hydrazone moiety has been shown to significantly enhance biological activity. In studies involving the related thiochroman-4-one (B147511) scaffold, the incorporation of hydrazone moieties, particularly acyl hydrazones, led to a significant enhancement in antileishmanial activity. rsc.orgnih.govmdpi.com Semicarbazone and thiosemicarbazone derivatives of thioflavanone (a 2-phenylthiochroman-4-one) displayed the highest antileishmanial activities in one study. nih.gov

Oxime Derivatives: The synthesis of C-4 oxime derivatives of chromanones has also been explored. SAR studies of azolylchromanone oximes revealed that the presence of other substituents, such as a halogen group at the C-7 position and an alkyl group at the C-2 position, could further enhance anti-seizure efficiency. researchgate.net

Table 2: Effect of C-4 Position Modifications on Biological Activity

C-4 DerivativeScaffoldObserved Biological EffectReference
Acyl HydrazoneThiochroman-4-oneSignificantly enhanced antileishmanial activity nih.govmdpi.com
OximeAzolylchromanoneEnhanced anti-seizure efficiency (in combination with other substitutions) researchgate.net

Role of 6 Chloro 3 Methylchroman 4 One in Chemical Biology and Advanced Drug Design Concepts

Utility as a Versatile Building Block in Organic Synthesis

6-Chloro-3-methylchroman-4-one is a valuable heterocyclic compound that serves as a foundational component, or building block, for the creation of more complex molecular structures. researchgate.net In organic synthesis, building blocks are functionalized molecules used for the modular, bottom-up assembly of sophisticated molecular architectures. The chroman-4-one core, particularly with its chloro and methyl substitutions, provides a rigid scaffold that can be further modified to produce a diverse array of derivatives.

The utility of this compound is demonstrated in its application as a precursor for various heterocyclic systems. For instance, the general chroman-4-one framework is a key starting material for synthesizing novel compounds with potential biological activities. researchgate.net Research has shown that related 6-chloro-chromone derivatives can be synthesized and subsequently elaborated through various chemical reactions. For example, 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone derivatives have been used as scaffolds where substituents can be introduced at multiple positions using palladium-mediated reactions like Stille, Heck, Suzuki, and Sonogashira couplings. acs.org

Similarly, multi-component reactions involving chromone (B188151) derivatives highlight their versatility. A three-component reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and secondary phosphine (B1218219) oxides has been developed to produce complex phosphinoyl-functionalized 3-aminomethylene chromanones. evitachem.com While the starting material is the related chromone, this illustrates how the core structure is amenable to complex transformations. The 6-chloro-chromanone skeleton is also a precursor to compounds such as 6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one, demonstrating its role in constructing intricate molecular designs. chemicalbook.com These examples underscore the importance of this compound and its close analogues as key intermediates in the synthesis of diverse chemical entities for research in medicinal chemistry and materials science.

Function as a Reagent in Catalytic and Stoichiometric Chemical Transformations

While this compound is a prominent building block in synthetic chemistry, its role as a reagent—a substance that is added to a system to cause a chemical reaction—is less documented in scientific literature. The primary function described for this compound and its close relatives is that of a substrate or a synthetic precursor, which is incorporated into the final, larger molecule.

For instance, in the synthesis of more complex chromanone derivatives, this compound would be considered a reactant or starting material that undergoes transformation. researchgate.netevitachem.com There is limited evidence of it being used in a catalytic capacity, where a small amount would regenerate to facilitate a reaction multiple times, or in a stoichiometric role to mediate the transformation of other molecules.

However, some related chromone compounds have been utilized as analytical reagents. A notable example is 6-Chloro-3-hydroxy-2-(5'-methylfuryl)-4H-chromene-4-one (CHMFC), which has been employed for the spectrophotometric determination of molybdenum. evitachem.com In this application, the chromone derivative complexes with the metal ion, allowing for its quantitative measurement. This function, while important, is in the domain of analytical chemistry rather than synthetic organic transformations. Therefore, based on available research, the principal contribution of this compound in chemical transformations is as a structural foundation rather than as a reactive agent.

Strategic Importance of the Chroman-4-one Scaffold as a Privileged Structure in Drug Discovery

The chroman-4-one scaffold is recognized in medicinal chemistry as a "privileged structure." nih.govtsijournals.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for the design of novel therapeutic agents. The versatility of the chroman-4-one core allows for the synthesis of large libraries of compounds with diverse biological activities. tsijournals.com

The strategic importance of this scaffold lies in its frequent appearance in both natural products and synthetic molecules that exhibit a wide spectrum of pharmacological effects. nih.gov Chromanone derivatives have been reported to possess anticancer, antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. nih.gov This broad bioactivity suggests that the fundamental structure of chroman-4-one is well-suited for interaction with various biological systems.

Its fusion of a benzene (B151609) ring with a dihydropyran ring creates a rigid, three-dimensional structure that can be readily functionalized at multiple positions. nih.gov This allows chemists to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties for a specific biological target. The presence of the 6-chloro and 3-methyl groups on the specific compound of interest further tunes these properties, potentially enhancing its interaction with target proteins or improving its metabolic stability. The proven success of this scaffold minimizes the risk and accelerates the process of discovering new lead compounds for a wide range of diseases.

Biological Activities Associated with the Chroman-4-one Scaffold
Anticancer
Antimicrobial
Antifungal
Antioxidant
Anti-inflammatory
Antiviral
Antidiabetic
Anticonvulsant

Contributions to the Development of Novel Bioactive Agents

The this compound scaffold is a significant contributor to the discovery and development of new bioactive agents. The incorporation of a chlorine atom at the C-6 position of the chromanone ring is a key structural feature that often enhances the biological efficacy of the resulting compounds.

Research has demonstrated that derivatives carrying the 6-chloro substitution exhibit potent biological activities. For example, novel 6-chloro-chromone derivatives have been synthesized and evaluated as potential anticancer agents that function as topoisomerase inhibitors. In the realm of antimicrobial research, 6-chloro-2-vinyl chroman-4-one has shown notable activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, with studies indicating that the chloro group enhances this antimicrobial effect. nih.gov

Furthermore, thiochromanones, which are structurally related, also serve as starting materials for novel heterocyclic systems with reported antifungal activity. researchgate.net The consistent emergence of potent bioactivity from this structural class highlights its importance in medicinal chemistry programs aimed at discovering new drugs.

In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to develop a clinically effective drug. The chroman-4-one framework, including 6-chloro substituted variants, is frequently identified as a valuable lead structure.

The process of "lead optimization" involves iteratively synthesizing and testing analogues of the lead compound to improve its therapeutic profile. An example of this is the lead optimization of 4-(thio)-chromenone 6-O-sulfamate analogs, which were investigated as inhibitors of steroidal sulfatase (STS), an enzyme implicated in breast cancer. This work demonstrates that the 6-substituted chromenone core is a viable scaffold for developing potent and selective enzyme inhibitors.

The diverse biological activities of chroman-4-ones make them attractive candidates for lead discovery campaigns. nih.gov Once a compound like this compound or a close derivative shows a desired biological effect, its structure can be systematically modified. Chemists can alter substituents, change stereochemistry, or adjust functional groups to enhance target affinity, improve selectivity, and optimize pharmacokinetic properties, moving the initial "hit" towards a viable drug candidate.

An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. Given their status as versatile building blocks and their inherent biological activity, chroman-4-ones are crucial intermediates in the synthesis of both pharmaceuticals and agrochemicals. tsijournals.com

In the pharmaceutical industry, the chroman-4-one core is a precursor for a wide range of therapeutic agents due to its privileged structure. nih.gov The synthesis of compounds for treating cancer, inflammation, and microbial infections often proceeds through a chromanone intermediate. nih.gov The presence of the chloro and methyl groups in this compound provides a specific starting point for creating targeted drugs with potentially improved efficacy and safety profiles.

Emerging Research Directions and Future Perspectives on 6 Chloro 3 Methylchroman 4 One

Addressing Existing Knowledge Gaps in the Compound's Research Landscape

A significant portion of the research on chroman-4-ones has been dedicated to the broader class, with academic investigations focusing exclusively on 6-Chloro-3-methylchroman-4-one not being widely documented in publicly available literature. This presents a primary knowledge gap. While its existence in chemical databases suggests its utility as a potential building block or intermediate in creating more complex molecules, its intrinsic biological profile remains largely uncharacterized.

Future research must prioritize systematic screening of this specific compound against a wide range of biological targets to establish a foundational activity profile. A crucial area for investigation is the comprehensive evaluation of its structure-activity relationships (SAR). While extensive SAR studies have been conducted on other scaffolds, such as 6-chloro-1-phenylbenzazepines, to understand the tolerance for various substituent groups, similar in-depth work on the this compound framework is lacking. mdpi.comcuny.edu Such studies would clarify how the chloro and methyl groups at the C-6 and C-3 positions, respectively, influence its physicochemical properties and biological activity.

Development of Novel and Green Synthetic Methodologies

The conventional synthesis of chroman-4-ones often involves the cyclization of appropriately substituted phenols with α,β-unsaturated acids or their derivatives. While effective, these traditional methods may present environmental or efficiency drawbacks. The future of synthesizing this compound and its derivatives lies in the development of novel and green synthetic methodologies.

Synthetic ApproachPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction time, improved yields, lower energy consumption. rasayanjournal.co.inOptimization of microwave parameters for the synthesis of this compound.
Use of Green Catalysts Milder reaction conditions, reusability, reduced waste.Screening and development of novel, eco-friendly catalysts for chromanone ring formation.
One-Pot Multi-Component Reactions Increased efficiency, simplified workup, reduced solvent use. researchgate.netDesigning one-pot reaction sequences for the synthesis of diverse this compound derivatives.
Photochemical Synthesis Formation of unique molecular structures not achievable by thermal methods. researchgate.netInvestigating photochemical cyclization reactions to create novel tetracyclic compounds from chromanone precursors. researchgate.net

In-Depth Elucidation of Complex Molecular Mechanisms and Pathways

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is a critical future endeavor. Currently, mechanistic data for this specific compound is sparse. Future research should employ a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify its direct molecular targets and the downstream signaling pathways it modulates.

For instance, studies on related 6-chloro-1-phenylbenzazepine analogs have identified them as antagonists of the Dopamine D1 receptor, acting on cAMP-mediated signaling pathways. mdpi.comcuny.edu This suggests that the 6-chloro substitution can be pivotal for receptor affinity and function, a hypothesis that warrants investigation for this compound. mdpi.com Furthermore, other chromone (B188151) derivatives have been found to act as potential topoisomerase inhibitors, a mechanism central to some anticancer agents. tsijournals.com Investigating whether this compound interacts with DNA topoisomerases or other key enzymes in cell proliferation and survival pathways is a logical next step.

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The chroman-4-one scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While these areas provide a foundation for screening this compound, future research should also venture into unexplored therapeutic domains.

Recent in silico studies on 6-substituted 3-formyl chromone derivatives have pointed towards a potential anti-diabetic role by inhibiting targets such as the insulin-degrading enzyme (IDE). nih.gov This opens a new avenue for investigating this compound in the context of metabolic diseases. Prediction analysis for these related compounds also suggested activity as aldehyde oxidase inhibitors and HIF1A expression inhibitors, highlighting additional novel target classes to explore. nih.gov The anti-inflammatory potential could be further explored by examining interactions with proteins like cyclooxygenase (COX). nih.gov The versatility of the chromanone core suggests that systematic screening against diverse protein families could uncover entirely new biological functions and therapeutic applications.

Advanced Computational Chemistry for Rational Drug Design and Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, offering pathways to significantly reduce the time and cost associated with developing new therapeutics. bioscipublisher.comoncodesign-services.com For a compound like this compound, where experimental data is limited, in silico methods provide a powerful starting point for rational drug design and activity prediction.

Techniques such as molecular docking can be used to predict the binding affinity of the compound to the three-dimensional structures of various biological targets. longdom.org Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable for this class of compounds. nih.gov By analyzing a series of related chromanone derivatives, QSAR models can be built to correlate specific structural features with biological activity, providing guidelines for designing more potent and selective analogs. nih.gov For example, a QSAR study on 6-chloro-benzodithiazine derivatives identified the electronic properties of specific atoms as being highly involved in their cytotoxic activity against cancer cell lines. nih.gov

Molecular dynamics (MD) simulations can further elucidate the stability and dynamics of the ligand-protein complex, offering deeper insights into the binding mechanism. nih.gov These computational approaches can be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for chemical synthesis and subsequent experimental validation, thereby accelerating the discovery pipeline. oncodesign-services.comlongdom.org

Computational MethodApplication in this compound Research
Molecular Docking Predict binding modes and affinities against known and novel biological targets (e.g., kinases, enzymes). longdom.org
QSAR Analysis Correlate structural descriptors with biological activity to guide the design of new derivatives with enhanced potency. nih.govresearchgate.net
Pharmacophore Modeling Identify essential chemical features required for biological activity, aiding in virtual screening and lead optimization. bioscipublisher.com
Molecular Dynamics (MD) Simulations Assess the stability of predicted protein-ligand complexes and understand dynamic interactions over time. nih.gov
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness early in the design phase. bioscipublisher.com

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be investigated?

  • Methodological Answer : Re-examine solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For persistent discrepancies, perform variable-temperature NMR to identify conformational exchange. Validate against high-resolution mass spectrometry (HRMS) to rule out impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.